5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C6H4IN3. It has a molecular weight of 245.02 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines, including 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, has been achieved through various methods. These methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The molecular structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringIc1c[nH]c2ncncc12
. The InChI key for this compound is IZYCEYOIUVOAQW-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a solid substance . The compound’s molar refractivity is 63.2±0.5 cm^3 . Its polar surface area is 57 Å^2, and its polarizability is 25.0±0.5 10^-24 cm^3 .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been utilized in the synthesis of various chemical compounds. For instance, its palladium-catalyzed cross-coupling reaction with terminal alkynes leads to the formation of 4-alkynylpyrrolopyrimidines, which are valuable intermediates in organic synthesis (Tumkevičius & Masevičius, 2008). Additionally, it has been used in the total synthesis of naturally occurring marine nucleosides, highlighting its significance in the synthesis of complex natural products (Jian-hua Sun et al., 2012).
Antitumor Applications
- There's significant research into the antitumor properties of pyrrolopyrimidine derivatives. A study demonstrated the cytotoxic effects of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on K562 leukemia cells, suggesting potential therapeutic applications for leukemia (Farshchi et al., 2022). Other studies have synthesized and evaluated various pyrrolopyrimidine derivatives for their antitumor activities, reinforcing the potential of this class of compounds in cancer treatment (A. Gangjee et al., 2007); (A. Mieczkowski et al., 2015).
Antiviral Applications
- Pyrrolopyrimidine derivatives, including those related to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, have also been studied for their antiviral properties. For example, certain derivatives have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) at noncytotoxic concentrations, suggesting their potential as antiviral agents (J. Pudlo et al., 1988).
DNA Interaction Studies
- Studies have also focused on the interaction of pyrrolopyrimidine derivatives with DNA. For example, substituted pyrrolopyrimidine nucleosides have been synthesized and shown to selectively bind CG inversions in DNA triple helices, indicating their potential in genetic research and therapy (Rohan T. Ranasinghe et al., 2005).
Safety And Hazards
The safety information available indicates that 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral . The compound has a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCEYOIUVOAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442501 | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
175791-53-4 | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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